1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
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Overview
Description
1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with a benzoyl group and a triazole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins, and their roles can vary widely depending on the specific compound and its biological context.
Mode of Action
It is known that the 1,2,4-triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding to the target enzyme, potentially altering its function .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . The downstream effects of these interactions can vary widely and may include changes in cellular signaling, gene expression, and metabolic activity.
Pharmacokinetics
It is known that the ability of a compound to form hydrogen bonds can influence its pharmacokinetic properties . For example, hydrogen bonding can affect a compound’s solubility, which in turn can influence its absorption and bioavailability .
Result of Action
Based on the known activities of similar compounds, potential effects could include changes in cellular signaling, alterations in gene expression, and effects on cell growth and survival .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding interactions with enzymes, proteins, and other biomolecules. Specific interactions with enzymes or proteins have not been reported in the literature.
Molecular Mechanism
It is known that triazole derivatives can exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . The specific binding interactions, enzyme inhibition or activation, and changes in gene expression induced by this compound have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, phenyl azide can react with phenylacetylene under copper(I) catalysis to form the 1,2,4-triazole ring.
Attachment to Piperazine: The triazole derivative is then reacted with piperazine. This can be achieved through nucleophilic substitution, where the triazole compound is treated with a piperazine derivative under basic conditions.
Benzoylation: The final step involves the benzoylation of the piperazine nitrogen. This can be done using benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the benzoyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-benzoyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
- 1-benzoyl-4-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
- 1-benzoyl-4-[(4-phenyl-4H-1,2,3-triazol-3-yl)methyl]piperazine
Uniqueness
1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the phenyl group on the triazole ring can significantly influence its binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
phenyl-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(17-7-3-1-4-8-17)24-13-11-23(12-14-24)15-19-22-21-16-25(19)18-9-5-2-6-10-18/h1-10,16H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJFGEKDXFQVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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